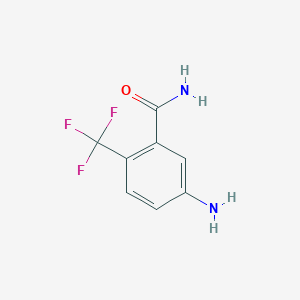![molecular formula C17H23ClN2O2S B2357255 N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide CAS No. 1286468-68-5](/img/structure/B2357255.png)
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide is a complex organic compound that features a unique combination of adamantane, pyridine, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide typically involves multiple steps. One common method includes the reaction of adamantane-containing amines with chloropyridine derivatives under optimized conditions. For instance, the Chan–Lam coupling reaction can be employed, which involves the use of copper (II) acetate as a catalyst, a weak base like DBU, and a solvent such as acetonitrile . The reaction is carried out at room temperature for 24 hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize yields and reduce reaction times. This method involves the reaction of adamantane derivatives with sulfonyl chlorides under microwave conditions, leading to significant increases in yields and reduced reaction times .
化学反应分析
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The adamantane moiety can undergo oxidation to form hydroxyl derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as the Chan–Lam coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Copper (II) acetate, boronic acids, and bases like DBU are commonly used.
Major Products
Substitution Reactions: Products include substituted sulfonamides.
Oxidation: Products include hydroxylated adamantane derivatives.
Coupling Reactions: Products include N-aryl derivatives of adamantane-containing amines.
科学研究应用
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antiviral and antibacterial properties.
Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural complexity.
作用机制
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The pyridine ring can participate in binding to receptors, modulating their activity .
相似化合物的比较
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound also features adamantane and sulfonamide groups and has shown antiviral activity.
Bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride: This compound is structurally similar and has been studied for its antibacterial properties.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research.
属性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-6-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c1-11(20-23(21,22)15-2-3-16(18)19-10-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10-14,20H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBYXGNJSMJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)



![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)
![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)


![3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)

